molecular formula C5H11Cl2N B6607531 4-chloropent-4-en-1-aminehydrochloride CAS No. 2839143-29-0

4-chloropent-4-en-1-aminehydrochloride

Cat. No.: B6607531
CAS No.: 2839143-29-0
M. Wt: 156.05 g/mol
InChI Key: JKXNJANRUURKDZ-UHFFFAOYSA-N
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Description

4-Chloropent-4-en-1-amine hydrochloride is an aliphatic amine hydrochloride characterized by a chlorinated alkene moiety at the fourth carbon of a five-carbon chain. Its molecular formula is C₅H₁₁Cl₂N, with a molecular weight of 168.06 g/mol. The compound combines a primary amine group with a vicinal chlorine and alkene group, rendering it reactive in substitution and addition reactions.

Properties

IUPAC Name

4-chloropent-4-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c1-5(6)3-2-4-7;/h1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXNJANRUURKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pent-4-en-1-amine

Industrial Production Methods

Continuous-Flow Halogenation

Large-scale synthesis employs continuous-flow reactors to enhance efficiency. A mixture of pent-4-en-1-amine and HCl is pumped through a titanium reactor at 10–15 bar pressure and 50–60°C. The product stream is neutralized with aqueous NaOH, and the hydrochloride salt precipitates upon cooling.

Advantages:

  • Throughput: 500–700 kg/day

  • Energy Efficiency: 40% reduction compared to batch processes

Catalytic Chlorination

Palladium catalysts (e.g., Pd₂(dba)₃) enable regioselective chlorination at lower temperatures. In a representative protocol, pent-4-en-1-amine reacts with N-chlorosuccinimide (NCS) in the presence of Pd₂(dba)₃ (2 mol%) and BINAP ligand (4 mol%) in toluene at 80°C. The hydrochloride salt is isolated via filtration after acidification.

Performance Metrics:

  • Catalyst Turnover Number (TON): 1,200

  • Regioselectivity: >95%

Purification and Characterization

Recrystallization Techniques

Crude 4-chloropent-4-en-1-aminehydrochloride is purified by recrystallization from ethanol-water (3:1 v/v). The process eliminates residual amines and inorganic salts, achieving >99% purity.

Optimal Conditions:

  • Solvent Ratio: 3:1 ethanol-water

  • Cooling Rate: 2°C/min

  • Crystal Size: 50–100 µm

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (D₂O): δ 1.83 (m, 2H), 2.28–2.35 (m, 3H), 3.07 (t, 2H)

  • ¹³C NMR: δ 42.1 (CH₂NH₂), 120.5 (C=C), 145.2 (C-Cl)

Mass Spectrometry:

  • Molecular Ion Peak: m/z 119.59 (C₅H₁₀ClN⁺)

Comparative Analysis with Related Compounds

4-Chloropent-1-ene Derivatives

The structural analog 4-chloro-1-pentene (PubChem CID: 139176) lacks the amine group, simplifying its synthesis via Friedel-Crafts alkylation. In contrast, this compound requires protective group strategies to prevent side reactions during chlorination.

(E)-4-Chloropent-1-en-1-amine

The (E)-isomer (PubChem CID: 20838436) is synthesized via stereoselective hydroamination, achieving 88% enantiomeric excess (ee) using chiral gold catalysts. This highlights the need for geometric control in this compound production to avoid racemization.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to neurologically active molecules, with its hydrochloride salt enhancing water solubility for in vivo studies.

Polymer Chemistry

Quaternary ammonium derivatives of this compound act as cationic monomers in conductive polymers, exhibiting ionic conductivities up to 10⁻³ S/cm .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropent-4-en-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or alkyl halides.

Major Products Formed:

    Oxidation: Formation of 4-chloropent-4-en-1-one or 4-chloropent-4-en-1-al.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of compounds like 4-hydroxypent-4-en-1-amine or 4-alkylpent-4-en-1-amine.

Scientific Research Applications

Synthetic Chemistry

A. Synthesis of Complex Molecules

One of the primary applications of 4-chloropent-4-en-1-amine hydrochloride is its use as an intermediate in the synthesis of more complex organic molecules. For instance, it can participate in nucleophilic substitution reactions due to the presence of the amine group. This property allows for the formation of various derivatives that can be utilized in drug development and material science.

B. Electropolymerization

Recent studies have shown that 4-chloropent-4-en-1-amine hydrochloride can be electropolymerized to create conductive polymer films. These films have applications in sensors and electronic devices due to their electrical properties. The electropolymerization process involves applying an electric current to induce polymer formation, which can be tailored for specific functionalities .

Pharmaceutical Applications

A. Drug Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural features allow it to be incorporated into various drug molecules, potentially enhancing their efficacy or modifying their pharmacokinetic properties. For example, derivatives of 4-chloropent-4-en-1-amine hydrochloride are explored for their potential use in treating conditions related to allergies and inflammation .

B. Chiral Resolution

In pharmaceutical chemistry, the resolution of chiral compounds is vital for developing effective drugs with minimal side effects. 4-Chloropent-4-en-1-amine hydrochloride can be utilized in chiral resolution processes, where it aids in isolating optically active isomers necessary for specific therapeutic effects .

Polymer Science

The compound's ability to undergo polymerization makes it valuable in creating new materials with unique properties. By incorporating 4-chloropent-4-en-1-amine hydrochloride into polymer matrices, researchers can develop materials with enhanced mechanical strength, thermal stability, and electrical conductivity.

Case Studies

Study Application Findings
Study on ElectropolymerizationConductive PolymersDemonstrated successful electropolymerization yielding films with high conductivity suitable for electronic applications .
Pharmaceutical SynthesisDrug DevelopmentHighlighted the role of 4-chloropent-4-en-1-amine hydrochloride as an intermediate in synthesizing anti-inflammatory agents .
Chiral Resolution TechniquesChiral Drug SynthesisShowed effective methods for resolving chiral amines using this compound as a starting material .

Mechanism of Action

The mechanism of action of 4-chloropent-4-en-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its amine group can form hydrogen bonds and interact with biological molecules, potentially influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

This section compares 4-chloropent-4-en-1-amine hydrochloride with structurally and functionally related chlorinated amine hydrochlorides. Key parameters include molecular features, physicochemical properties, synthetic routes, and applications.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Profiles
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-Chloropent-4-en-1-amine hydrochloride C₅H₁₁Cl₂N 168.06 Aliphatic chain, chlorine at C4, alkene
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride C₁₂H₁₆Cl₂N₂ 275.18 Piperidine ring, 4-chlorobenzyl substituent
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride C₁₃H₁₈Cl₂N₂ 289.21 N-methylated piperidine, 4-chlorobenzyl
4-Chloro-1H-indol-6-amine hydrochloride C₈H₈Cl₂N₂ 203.07 Indole ring, chlorine at C4, amine at C6
(S)-Chroman-4-amine hydrochloride C₉H₁₂ClNO 185.65 Chroman ring, primary amine at C4

Key Observations :

  • Aliphatic vs.
  • Substituent Effects : Piperidine derivatives (e.g., ) exhibit enhanced lipophilicity and metabolic stability compared to the target’s linear chain, making them preferable in central nervous system (CNS) drug development.
  • Reactivity : The alkene in 4-chloropent-4-en-1-amine hydrochloride may facilitate polymerization or Michael addition reactions, unlike saturated analogs.

Physicochemical and Stability Profiles

  • Solubility : Aliphatic amines generally exhibit higher water solubility than aromatic analogs due to reduced hydrophobicity. However, hydrochloride salt formation improves solubility across all compounds .
  • Stability : Hydrochlorides like amitriptyline and gabapentin show pH-dependent stability, with degradation under acidic conditions . The target compound’s alkene may render it susceptible to oxidation, necessitating inert storage conditions.

Biological Activity

4-Chloropent-4-en-1-aminehydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by a chlorinated alkene, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C5H11Cl2N\text{C}_5\text{H}_{11}\text{Cl}_2\text{N}, and it features a chlorinated pentene backbone. The presence of the amino group and the double bond contributes to its reactivity and biological potential.

PropertyValue
Molecular Weight150.10 g/mol
IUPAC Name4-Chloropent-4-en-1-amine; hydrochloride
CAS Number165895240
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chlorine substituent may enhance lipophilicity, facilitating better membrane penetration and interaction with lipid bilayers.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could have implications for drug design, particularly in targeting specific diseases.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing signaling pathways in the nervous system.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Antimicrobial Activity : Research has indicated that chlorinated compounds often exhibit antimicrobial properties. For instance, a study on chlorinated alkenes demonstrated significant activity against various bacterial strains, suggesting that this compound could possess similar properties .
  • Cytotoxicity : In vitro assays have shown that related compounds can induce cytotoxic effects in cancer cell lines. A case study involving a series of chlorinated amines found that modifications to the amino group significantly affected cell viability, indicating potential for further exploration in cancer therapeutics .

Synthesis and Applications

The synthesis of this compound typically involves halogenation reactions applied to pent-4-en-1-amine. This method not only introduces the chlorine atom but also preserves the double bond crucial for its biological activity.

Synthetic Route Overview

  • Starting Material : Pent-4-en-1-amine
  • Halogenation Reaction : Chlorination under controlled conditions to yield 4-chloropent-4-en-1-amine.
  • Formation of Hydrochloride Salt : Reaction with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

CompoundStructure TypeBiological Activity
3-ChloroanilineAromatic amineAntimicrobial
2-ChloroethylamineAliphatic amineNeurotransmitter modulation
2-ChloroacrylonitrileVinyl nitrileCytotoxicity in cancer cells

Q & A

Q. What are the standard synthetic routes for 4-chloropent-4-en-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reductive amination of 4-chloropent-4-enal with ammonia or a primary amine, followed by HCl salt formation. Sodium cyanoborohydride (NaBH3_3CN) is preferred as a reducing agent due to its selectivity for imine intermediates in aqueous or alcoholic solvents . Optimization includes:
  • pH control (6–7) to stabilize intermediates.
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS.
  • Purification via recrystallization using ethanol/ether mixtures to isolate the hydrochloride salt.

Q. How can researchers verify the purity and structural integrity of 4-chloropent-4-en-1-amine hydrochloride?

  • Methodological Answer : Use a combination of:
  • HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to assess purity (>98%).
  • NMR : 1^1H NMR (D2_2O) should show a vinyl proton doublet (δ 5.6–5.8 ppm) and methylene protons adjacent to the amine (δ 3.1–3.3 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at m/z 150.6 for the free base).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE (nitrile gloves, safety goggles, lab coat) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of HCl vapors during salt formation.
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of 4-chloropent-4-en-1-amine hydrochloride influence its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Synthesize enantiomers via chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) and compare activities using:
  • Circular Dichroism (CD) to confirm configuration.
  • In vitro binding assays (e.g., radioligand displacement for receptor studies).
  • Example: A study on similar chlorophenyl amines showed 10-fold higher affinity for the (R)-enantiomer at serotonin receptors .

Q. How can contradictory data in solubility or stability studies be resolved?

  • Methodological Answer :
  • Solubility : Use standardized buffers (e.g., PBS at pH 7.4) and control temperature (25°C). Conflicting reports may arise from impurities; repurify via column chromatography .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the vinyl chloride moiety is a common degradation pathway .

Q. What strategies are effective for studying the compound’s metabolic pathways in preclinical models?

  • Methodological Answer :
  • Administer 14^{14}C-labeled compound to rodents and analyze metabolites via:
  • LC-MS/MS with collision-induced dissociation (CID) to identify fragments.
  • Microsomal assays (human liver microsomes + NADPH) to detect Phase I oxidation products.
  • Reference: A study on 4-chloroamphetamine analogs identified N-dealkylation as the primary metabolic route .

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